molecular formula C11H8ClF8NO2S B11992319 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide

4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide

Cat. No.: B11992319
M. Wt: 405.69 g/mol
InChI Key: RDQUAELJFLZZPP-UHFFFAOYSA-N
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Description

4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C11H8ClF8NO2S This compound is characterized by the presence of a chloro group, an octafluoropentyl chain, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzenesulfonyl chloride and 2,2,3,3,4,4,5,5-octafluoropentylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic amine attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfonamide moiety.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the compound into its constituent parts.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of a chloro group, an octafluoropentyl chain, and a benzenesulfonamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C11H8ClF8NO2S

Molecular Weight

405.69 g/mol

IUPAC Name

4-chloro-N-(2,2,3,3,4,4,5,5-octafluoropentyl)benzenesulfonamide

InChI

InChI=1S/C11H8ClF8NO2S/c12-6-1-3-7(4-2-6)24(22,23)21-5-9(15,16)11(19,20)10(17,18)8(13)14/h1-4,8,21H,5H2

InChI Key

RDQUAELJFLZZPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(C(C(C(F)F)(F)F)(F)F)(F)F)Cl

Origin of Product

United States

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